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Compound of Interest

Compound Name: 2-Fluoro-6-phenylipyridine

Cat. No.: B070266

A Technical Guide to 2-Fluoro-6-phenylpyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and spectral properties of 2-
Fluoro-6-phenylpyridine, a valuable intermediate in organic synthesis. The information
presented is intended to support research and development activities by providing key data
and established experimental protocols.

Physical and Chemical Properties

2-Fluoro-6-phenylpyridine is a colorless oil at room temperature. While specific,
experimentally determined physical constants like boiling point and density are not readily
available in published literature, key identifiers and properties of the molecule and its close
analogs are summarized below. For reference, the parent compound, 2-phenylpyridine, has a
boiling point of 268-270 °C and a density of 1.086 g/mL at 25 °C.[1]
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Property Value Source

IUPAC Name 2-Fluoro-6-phenylpyridine [2]

CAS Number 180606-17-1 [2][3][4]

Molecular Formula C11HsFN [2]

Molecular Weight 173.19 g/mol [5]

Appearance Colorless Oil Organic Syntheses, Vol. 94, 46

Spectral Properties

Detailed spectral data for 2-Fluoro-6-phenylpyridine is crucial for reaction monitoring and
product characterization. The following table summarizes expected and reported spectral
characteristics.
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Technique

Data

1H NMR

Spectral data for the parent compound 2-
phenylpyridine in CDCls shows peaks at o 8.66,
7.98, 7.65, 7.44, 7.38, and 7.14 ppm.[6][7] For
2-Fluoro-6-phenylpyridine, shifts will be

influenced by the fluorine substituent.

13C NMR

For the related compound 2-fluoro-3-
phenylpyridine, 33C NMR chemical shifts have
been reported.[5] For 2-phenylpyridine, signals
appear at 6 157.4, 149.6, 139.4, 136.7, 128.9,
128.7,126.9, 122.1, and 120.6 ppm.[6] The C-F
coupling is a key feature in the 3C NMR

spectrum of fluorinated pyridines.[8]

19F NMR

The 1°F NMR chemical shift is highly sensitive to
the electronic environment.[9][10][11] For
aromatic fluorides (Ar-F), the chemical shift
range is typically +80 to +170 ppm relative to
CFCls.[12]

Mass Spec (MS)

The molecular ion peak (M+) for C11HsFN is
expected at m/z = 173. The fragmentation of
phenylpyridine isomers typically shows a strong
molecular ion peak.[13] For 2-phenylpyridine, a
notable fragment is observed at m/z 77,
corresponding to the phenyl cation.[13]
Fluorinated compounds can show fragments
corresponding to the loss of F (M-19) or HF (M-
20).[14]

IR Spectroscopy

Characteristic IR absorptions include C-H
stretching for aromatics (3100-3000 cm~1), C=C
stretching for the aromatic rings (1600-1400
cm~1), and a strong C-F stretching band.[15][16]
[17]
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Experimental Protocols
A. Synthesis of 2-Fluoro-6-phenylpyridine via C-H
Fluorination

This protocol is adapted from a procedure published in Organic Syntheses and describes the
direct C-H fluorination of 2-phenylpyridine using silver(ll) fluoride (AgF2).

Workflow Diagram: Synthesis and Purification
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Reaction Setup

Charge flask with:
- Anhydrous MeCN (560 mL)
- 2-Phenylpyridine (6.98 g, 45.0 mmol)

Y

Add Silver(ll) Fluoride (AgF2)
(19.7 g, 135 mmol) in one portion

Y

Stir at 22-23 °C for 90 minutes
under Nitrogen atmosphere

eaction Complete

Workup

Filter reaction mixture
over Celite

Y

Concentrate filtrate via
rotary evaporation

Y

Add MTBE (100 mL) and
1M HCI (50 mL)

Y

Separate layers, wash organic
layer with sat. ag. NaCl

solate Organic Phase

Purification
Y

Dry organic layer over
anhydrous MgSOa

\ 4

Filter and concentrate
to yield crude oil (~7 @)

\ 4

Purify by flash chromatography
on silica gel

l

Obtain 2-Fluoro-6-phenylpyridine
as a colorless oil (79-81% yield)

Click to download full resolution via product page

Synthesis and purification workflow for 2-Fluoro-6-phenylpyridine.

Materials:
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o 2-Phenylpyridine (dried over 3 A molecular sieves)
« Silver(ll) fluoride (AgF2)

e Anhydrous acetonitrile (MeCN)

o Methyl tert-butyl ether (MTBE)

e 1M Hydrochloric acid (HCI)

e Saturated aqueous sodium chloride (NaCl)

e Anhydrous magnesium sulfate (MgSOa)

o Celite

« Silica gel for chromatography

Procedure:

e To an oven-dried 1-L round-bottomed flask equipped with a magnetic stir bar, add anhydrous
acetonitrile (560 mL) and 2-phenylpyridine (6.98 g, 45.0 mmaol).

 Fit the flask with a rubber septum and nitrogen inlet, and place it in an ambient temperature
water bath (22-23 °C).

 In one portion, add silver(ll) fluoride (19.7 g, 135 mmol) to the stirring solution. The reaction
IS sensitive to moisture.

 Stir the reaction mixture for 90 minutes. The reaction progress can be monitored by TLC.

e Upon completion, filter the mixture, which contains insoluble silver salts, over a pad of Celite
wetted with MeCN. Rinse the filter cake with additional MeCN (100 mL).

o Concentrate the light-yellow filtrate on a rotary evaporator to near dryness, yielding a
yellow/brown residue.
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o Transfer the residue to a separatory funnel using MTBE (100 mL) and wash with 1M HCI (50

mL).

o Separate the layers and wash the organic layer with saturated aqueous NaCl (50 mL).

» Dry the organic layer over anhydrous MgSOua, filter, and concentrate under reduced pressure

to afford an amber-colored oil.

» Purify the crude material by flash chromatography on silica gel to yield 2-Fluoro-6-

phenylpyridine as a colorless oll (typical yield: 79-81%).

B. Spectroscopic Characterization Protocols

The following are general methodologies for acquiring the spectral data necessary for the

structural confirmation of 2-Fluoro-6-phenylpyridine.

Logical Flow for Spectroscopic Analysis

Purified Sample of

2-Fluoro-6-phenylpyridine

NMR Spectioscopy Mass Spectrometry IR Spectroscopy
A\ Y A
Dissolve sample in Introduce sample into Prepare sample (e.g., neat liquid
deuterated solvent (e.g., CDCls) mass spectrometer (e.g., via GC-MS or direct infusion) on ATR crystal or as a thin film)
\4 Y \4
Acquire H, 13C, and °F NMR spectra lonize sample (e.g., Electron lonization) Acquire FT-IR spectrum
\4 Y \4
Process data: reference shifts, Analyze m/z of molecular ion Identify characteristic vibrational frequencies
integrate peaks, determine coupling constants and fragmentation patterns (C-H, C=C, C-F)

i

Structural Confirmation

Click to download full resolution via product page

Workflow for the structural confirmation of the synthesized compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the purified oil in ~0.6 mL of a
deuterated solvent (e.g., CDCIls or DMSO-ds) in an NMR tube.

H NMR: Acquire the proton NMR spectrum. Chemical shifts are reported in ppm relative to
tetramethylsilane (TMS) as an internal standard.

13C NMR: Acquire the carbon-13 spectrum. Note the presence of carbon-fluorine coupling
constants (J-coupling), which are diagnostic for fluorinated compounds.

19F NMR: Acquire the fluorine-19 spectrum. Chemical shifts are typically referenced to an
external standard like CFCls.

. Mass Spectrometry (MS)

Instrumentation: Use a mass spectrometer, often coupled with a gas chromatograph (GC-
MS) for sample introduction and separation.

lonization: Employ Electron lonization (El) at 70 eV to generate the molecular ion and
characteristic fragments.

Analysis: Identify the molecular ion peak (M+) to confirm the molecular weight. Analyze the
fragmentation pattern to support the proposed structure.

. Infrared (IR) Spectroscopy

Sample Preparation: As the product is an oil, a spectrum can be easily obtained by placing a
small drop of the neat liquid onto the crystal of an Attenuated Total Reflectance (ATR) FT-IR
spectrometer.

Data Acquisition: Scan the mid-IR range (typically 4000-400 cm™1).

Analysis: ldentify key absorption bands corresponding to the functional groups present in the
molecule, such as aromatic C-H and C=C stretches and the C-F bond vibration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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